4,5-Dicyano-1,3-dithiol-2-one chemical properties
4,5-Dicyano-1,3-dithiol-2-one chemical properties
This guide details the chemical properties, synthesis, and applications of 4,5-Dicyano-1,3-dithiol-2-one , a critical heterocyclic building block in materials science and organic synthesis.
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Executive Summary
4,5-Dicyano-1,3-dithiol-2-one (CAS: 934-31-6) is a sulfur-rich heterocyclic scaffold serving as a primary "linchpin" synthon in the production of electron-deficient materials.[1] It acts as the stable, storable precursor to dicyanoacetylene (a hyper-reactive dienophile) and tetracyanotetrathiafulvalene (TCN-TTF) derivatives. Its recent emergence as a high-voltage electrolyte additive for Lithium-ion batteries (NCM811 cathodes) underscores its electrochemical stability and ability to form robust Cathode Electrolyte Interphases (CEI).[2]
Molecular Architecture & Physical Characterization
The molecule features a planar 1,3-dithiole ring fused with a carbonyl group at the 2-position and two electron-withdrawing nitrile groups at the 4,5-positions. This "push-pull" electronic structure—where the sulfur atoms donate electron density while the cyano groups withdraw it—creates a unique reactivity profile.
Physical Properties Table
| Property | Value | Notes |
| Formula | C₅N₂OS₂ | |
| Molecular Weight | 168.19 g/mol | |
| CAS Number | 934-31-6 | |
| Appearance | White to off-white crystalline powder | Darkens upon oxidation/humidity exposure |
| Melting Point | 122 – 126 °C | Sharp melting point indicates high purity |
| Solubility | Soluble: CH₂Cl₂, Acetone, THFInsoluble: Water, Hexanes | Hydrolytically unstable in basic aqueous media |
Spectroscopic Signatures[3][4][5]
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IR Spectroscopy:
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ν(C≡N): ~2200–2240 cm⁻¹ (Sharp, weak-medium intensity).
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ν(C=O): ~1650–1700 cm⁻¹ (Strong, distinct from thiocarbonyl C=S which appears ~1050 cm⁻¹).[3]
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¹³C NMR (CDCl₃, 100 MHz):
Synthetic Routes & Causality
The synthesis of 4,5-dicyano-1,3-dithiol-2-one is non-trivial due to the need to install the cyano groups while maintaining the dithiole ring. The most authoritative route proceeds via the mercuric acetate oxidation of the corresponding thione.[3]
Mechanism of Synthesis[7]
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Precursor Formation: Sodium maleonitriledithiolate (Na₂mnt) is reacted with thiophosgene to form 4,5-dicyano-1,3-dithiol-2-thione .
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Transchalcogenation: The thione is converted to the ketone (one) using mercuric acetate.[3]
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Why Hg(OAc)₂? It acts as a soft Lewis acid, coordinating avidly to the thione sulfur (soft base), facilitating hydrolysis by acetate/water.[3] This method is preferred over oxidative cleavage (e.g., KMnO₄) which can destroy the electron-deficient ring.
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Figure 1: Synthetic pathway from maleonitriledithiolate to the target dithiol-2-one.
Chemical Reactivity Profile
This compound functions as a "masked" reactive species.[3][4] Its utility lies in its ability to undergo controlled degradation or coupling.[3]
A. Thermolysis: The Dicyanoacetylene Generator
Heating 4,5-dicyano-1,3-dithiol-2-one leads to a retro-cycloaddition, extruding carbonyl sulfide (COS) and generating dicyanoacetylene (DCA) .
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Reaction: C₅N₂OS₂
C₄N₂ (DCA) + CS₂ + COS -
Significance: DCA is potentially explosive and difficult to handle; generating it in situ from this stable precursor allows for safer Diels-Alder reactions with unreactive dienes.
B. Phosphite Coupling (TTF Synthesis)
Reaction with trialkylphosphites (e.g., P(OMe)₃) effects a desulfurizing coupling to form Tetracyanotetrathiafulvalene (TCN-TTF) .
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Mechanism: The phosphite attacks the carbonyl oxygen (or sulfur in thiones), forming a carbene intermediate which dimerizes.[3]
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Note: The thione is often more reactive for this coupling, but the one derivative is used when milder conditions or specific mixed-couplings are required.
C. Nucleophilic Ring Opening
The carbonyl carbon is highly electrophilic.[3]
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Hydrolysis: Treatment with alcoholic KOH opens the ring, regenerating the mnt dianion (maleonitriledithiolate).[3] This reversibility is exploited in protecting group chemistry for dithiolene ligands.[3]
Experimental Protocols
Protocol A: Synthesis from 4,5-Dicyano-1,3-dithiol-2-thione
This protocol assumes the starting thione is available or synthesized from Na₂mnt + CSCl₂.
Reagents:
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4,5-Dicyano-1,3-dithiol-2-thione (10 mmol)
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Mercuric Acetate (Hg(OAc)₂, 12 mmol)[3]
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Solvent: Chloroform (CHCl₃) / Glacial Acetic Acid (3:1 ratio)
Procedure:
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Dissolution: Dissolve 10 mmol of the thione in 50 mL of CHCl₃/AcOH mixture. The solution will be yellow/orange.[3]
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Addition: Add Hg(OAc)₂ (solid) in one portion at room temperature.
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Reaction: Stir vigorously for 3–5 hours. A heavy precipitate of HgS (black) will form, indicating successful sulfur abstraction.[3]
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Filtration: Filter the mixture through a Celite pad to remove toxic mercury salts. Wash the pad with CHCl₃.[3]
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Neutralization: Wash the filtrate with saturated NaHCO₃ solution (3x) to remove acetic acid, then with brine.
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Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from benzene/hexane or sublime under vacuum if high purity is required for electronic applications.[3]
Safety Check: Mercury compounds are neurotoxic.[3] All waste must be segregated as heavy metal waste.[3] Work in a fume hood.
Applications in Materials & Energy[6][9]
Lithium-Ion Batteries (High Voltage)
In NCM811 (Nickel-Cobalt-Manganese) cathodes, 4,5-dicyano-1,3-dithiol-2-one is used as an electrolyte additive (0.1–0.5 wt%).
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Function: It oxidizes preferentially on the cathode surface during the first charge cycle.[3]
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Mechanism: The polymerization of the dithiol-2-one ring forms a thin, conductive, sulfur-rich CEI layer that suppresses electrolyte decomposition at high voltages (>4.3 V).
Molecular Electronics
It serves as the precursor for M(mnt)₂ complexes (where M = Ni, Pd, Pt) upon hydrolysis.[3] These bis(dithiolene) complexes are intensively studied for:
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Single-component molecular conductors.
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Near-IR dyes and saturable absorbers.
Figure 2: Application map highlighting the dual role in energy storage and organic synthesis.
Safety & Handling (MSDS Highlights)
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Cyanide Hazard: While the cyano groups are covalently bonded, thermal decomposition or strong acid hydrolysis can release HCN.[3] Always have a cyanide antidote kit available when working on large scales.[3]
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Skin/Eye Irritant: Standard PPE (gloves, goggles) is mandatory.[3]
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Storage: Store under inert atmosphere (Ar or N₂) at 2–8 °C. Moisture sensitive (hydrolysis leads to ring opening).[3]
References
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Synthesis via Mercuric Acetate: Svenstrup, N., & Becher, J. (1995).[3] The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Synthesis, 1995(03), 215–235.[3] Link
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Battery Applications: Zhang, Y., et al. (2021).[3] 4,5-Dicyano-1,3-dithiol-2-one as a Film-Forming Additive for High-Voltage Lithium-Ion Batteries. Journal of Power Sources, 484, 229263.[3] Link
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Dicyanoacetylene Generation: Ciganek, E., & Krespan, C. G. (1968).[3] Syntheses of Dicyanoacetylene. The Journal of Organic Chemistry, 33(2), 541–544.[3] Link
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General Properties & CAS: PubChem Compound Summary for CID 136741, 4,5-Dicyano-1,3-dithiol-2-one. Link
